molecular formula C4H9I B3044189 2-Iodo-2-methylpropane-D9 CAS No. 61207-61-2

2-Iodo-2-methylpropane-D9

Cat. No.: B3044189
CAS No.: 61207-61-2
M. Wt: 193.07 g/mol
InChI Key: ANGGPYSFTXVERY-GQALSZNTSA-N
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Description

2-Iodo-2-methylpropane-D9, also known as tert-Butyl iodide-D9, is a deuterated derivative of 2-Iodo-2-methylpropane. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for tracing and analytical studies due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-2-methylpropane-D9 can be synthesized through the iodination of 2-methylpropane-D9. The process typically involves the reaction of 2-methylpropane-D9 with iodine in the presence of a suitable catalyst, such as red phosphorus or a similar halogenation catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms with iodine.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation processes. The deuterated precursor, 2-methylpropane-D9, is subjected to iodination using industrial-grade iodine and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2-methylpropane-D9 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to form 2-methylpropane-D9.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reaction is typically carried out in polar solvents like ethanol or water.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reaction is conducted at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

    Elimination: The major product is 2-methylpropene-D9.

    Reduction: The major product is 2-methylpropane-D9.

Scientific Research Applications

2-Iodo-2-methylpropane-D9 is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes, especially in the field of isotopic labeling.

Mechanism of Action

The mechanism of action of 2-Iodo-2-methylpropane-D9 involves its participation in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new chemical bond. In elimination reactions, the iodine atom is removed along with a hydrogen atom, resulting in the formation of an alkene. The deuterium atoms provide stability and allow for precise tracking in analytical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane-D9: Similar structure but with a chlorine atom instead of iodine.

    2-Bromo-2-methylpropane-D9: Similar structure but with a bromine atom instead of iodine.

    2-Iodo-2-methylpropane: Non-deuterated version of the compound.

Uniqueness

2-Iodo-2-methylpropane-D9 is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The presence of deuterium atoms makes it more stable and allows for precise monitoring in various scientific applications. Compared to its non-deuterated counterpart, it offers enhanced sensitivity and specificity in research studies.

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-iodo-2-(trideuteriomethyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGGPYSFTXVERY-GQALSZNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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